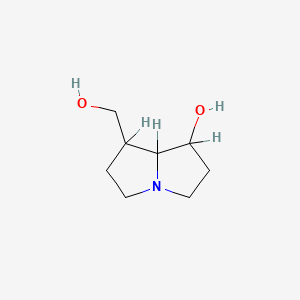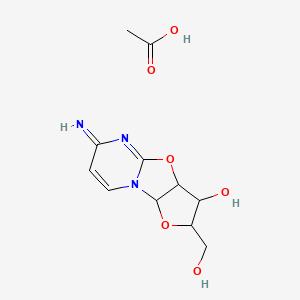
エンド-テトラヒドロジシクロペンタジエン
説明
endo-Tetrahydrodicyclopentadiene is a synthetic intermediate with a unique chemical structure that features a methano bridge between the 4 and 7 positions of the indene core. This compound is characterized by its octahydro substitution, which contributes to its stability and reactivity in various chemical reactions .
科学的研究の応用
endo-Tetrahydrodicyclopentadiene has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
作用機序
Target of Action
Endo-Tetrahydrodicyclopentadiene, also known as (3aR,4R,7S,7aS)-rel-Octahydro-1H-4,7-methanoindene, primarily targets the process of hydroisomerization . The compound interacts with catalysts, such as zeolites loaded with platinum, to facilitate the isomerization process .
Mode of Action
The compound undergoes a catalytic isomerization process, transforming from endo-Tetrahydrodicyclopentadiene (endo-THDCPD) into exo-Tetrahydrodicyclopentadiene (exo-THDCPD) over zeolites loaded with platinum . This process is significantly influenced by both the pore structure and acidity of the zeolites .
Biochemical Pathways
The primary biochemical pathway involved in the action of endo-Tetrahydrodicyclopentadiene is the hydroisomerization of endo-THDCPD into exo-THDCPD . This process involves the transformation of the compound’s structure, facilitated by catalysts such as zeolites loaded with platinum .
Result of Action
The result of the action of endo-Tetrahydrodicyclopentadiene is the production of exo-Tetrahydrodicyclopentadiene (exo-THDCPD) . Exo-THDCPD is a key ingredient in JP-10 fuel, a high-energy-density liquid fuel used in many military applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of endo-Tetrahydrodicyclopentadiene typically involves the hydrogenation of dicyclopentadiene. The reaction is carried out under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The process involves the addition of hydrogen to the double bonds of dicyclopentadiene, resulting in the formation of the octahydro derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the production of the desired compound .
化学反応の分析
Types of Reactions
endo-Tetrahydrodicyclopentadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
類似化合物との比較
Similar Compounds
Tetrahydrodicyclopentadiene: Similar in structure but lacks the methano bridge.
Tricyclo[5.2.1.06,2]decan-9-ol: Another related compound with a different substitution pattern.
Uniqueness
endo-Tetrahydrodicyclopentadiene is unique due to its methano bridge and octahydro substitution, which confer distinct stability and reactivity properties. These features make it a valuable intermediate in various chemical syntheses and industrial applications .
特性
IUPAC Name |
(1S,2S,6R,7R)-tricyclo[5.2.1.02,6]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-2-9-7-4-5-8(6-7)10(9)3-1/h7-10H,1-6H2/t7-,8+,9-,10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSXSORODABQKT-YNFQOJQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCC(C3)C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H]3CC[C@@H](C3)[C@@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883895 | |
| Record name | 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2825-83-4 | |
| Record name | endo-Tetrahydrodicyclopentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2825-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aα,4α,7α,7aα)-octahydro-4,7-methano-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of endo-THDCPD?
A1: Endo-THDCPD has a molecular formula of C10H16 and a molecular weight of 136.23 g/mol.
Q2: Is endo-THDCPD stable at high temperatures?
A2: Endo-THDCPD exhibits thermal decomposition at elevated temperatures. Studies using DSC and TGDTG have shown that the decomposition process is endothermic and results in the formation of small molecular compounds, including C1-C5 alkynes, alkenes, and alkanes.
Q3: What is the significance of isomerizing endo-THDCPD to exo-THDCPD?
A3: Exo-THDCPD, the isomer of endo-THDCPD, is a high-energy-density liquid fuel with desirable properties like high density, high heating value, and low viscosity at low temperatures. Therefore, isomerizing endo-THDCPD to exo-THDCPD is crucial for producing a viable fuel source.
Q4: What catalysts are commonly used for the isomerization of endo-THDCPD to exo-THDCPD?
A4: Various catalysts have been explored for this isomerization, including:* Lewis Acids: AlCl3 is widely used but suffers from drawbacks like difficulty in separation and environmental concerns. , * Zeolites: H-type zeolites, particularly HY zeolites, offer a promising alternative due to their large pore size and tunable acidity. * Heteropolyacids: Cesium-substituted heteropolyacids have demonstrated high activity in isomerization reactions. * Ionic Liquids: Chloroaluminate ionic liquids, both unsupported and clay-supported, have been investigated as catalysts and solvents for endo-THDCPD isomerization. ,
Q5: What factors influence the selectivity of endo-THDCPD isomerization?
A5: The selectivity towards exo-THDCPD is affected by factors such as:* Catalyst Acidity: Stronger Lewis acid sites on supported catalysts generally favor exo-THDCPD formation, while stronger Brønsted acid sites can lead to further isomerization to adamantane. * Reaction Temperature: Higher temperatures can increase the formation of byproducts like cyclopentadiene (CPD) and oligomers.
Q6: Can endo-THDCPD be directly used as a fuel?
A6: While endo-THDCPD itself is a high-energy-density hydrocarbon, its direct use as a fuel is limited. Its isomer, exo-THDCPD, possesses more desirable properties for fuel applications, making isomerization a crucial step.
Q7: Besides isomerization, what other reactions involving endo-THDCPD are of interest?
A7: Other important reactions include:* Hydrogenation: Dicyclopentadiene (DCPD) can be hydrogenated to produce endo-THDCPD. This reaction is typically carried out using nickel-based catalysts, such as Ni/HY catalysts. * Adamantane Synthesis: Endo-THDCPD can be converted to adamantane, a high-energy cage hydrocarbon, using catalysts like AlCl3, supported heteropoly acids (e.g., PW/C), or modified molecular sieves (e.g., SZ/REY). , ,
Q8: Have there been any computational studies on endo-THDCPD and its reactions?
A8: Yes, computational methods have been applied to study endo-THDCPD:* Conformational Analysis: NMR studies, coupled with computational calculations, have been used to investigate the conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. The anisotropic effects of functional groups in 1H NMR spectra were found to be related to spatial nucleus independent chemical shifts (NICS), providing insights into the conformational states. * Kinetic Modeling: Kinetic models based on the Langmuir-Hinshelwood mechanism have been developed for the hydrogenation of DCPD to endo-THDCPD over Pd/Al2O3 catalysts. These models provide insights into the reaction mechanism and allow for reactor design and optimization.
Q9: Are there alternative fuels with properties comparable to exo-THDCPD?
A9: Research on high-energy-density fuels is ongoing, with several alternatives and potential substitutes for exo-THDCPD under investigation. These include other cyclic hydrocarbons, strained hydrocarbons, and nitrogen-containing compounds.
Q10: What are the environmental concerns related to endo-THDCPD and its production?
A10: While endo-THDCPD itself is not known to be highly toxic, its production and the use of certain catalysts like AlCl3 raise environmental concerns. Research focuses on developing more sustainable and environmentally friendly catalytic processes, such as using zeolites or ionic liquids. ,
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[(1S,5S,7S,8S,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1210914.png)
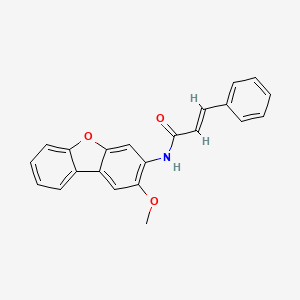
![4-[2,3,5,6-Tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoic acid](/img/structure/B1210916.png)

![[4,5-Diacetyloxy-6-[[2-chloroethyl(nitroso)carbamoyl]amino]oxan-3-yl] acetate](/img/structure/B1210919.png)
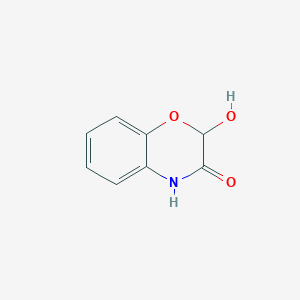
![7,9-Dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B1210923.png)

![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,21,25-trihydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1210929.png)
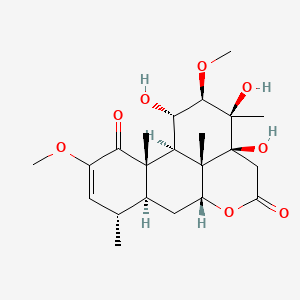
![1,3-Benzothiazol-2-yl-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1210933.png)
